2H-1,3,2-Oxazaphosphorine, 2-chlorotetrahydro-, 2-oxide
Overview
Description
2H-1,3,2-Oxazaphosphorine, 2-chlorotetrahydro-, 2-oxide, also known as 2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide, is a chemical compound with the molecular formula C3H7ClNO2P . It has a molecular weight of 155.52 g/mol .
Synthesis Analysis
This compound is an intermediate in the synthesis of N-Dides (2-chloroethyl) N- (2-Hydroxyethyl),N- (2-ethoxyethyl) Cyclophosphamide (C984610), which is a derivative of Cyclophosphamide Monohydrate (C988580), a known human carcinogen that is widely used in cancer chemotherapy .Molecular Structure Analysis
The molecule contains a total of 15 bonds, including 8 non-H bonds, 1 multiple bond, 1 double bond, and 1 six-membered ring . The InChIKey of the compound is KTJQXXIVWRXBCC-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is involved in the cyclisation reaction to 2-chloro-2-oxo-1,3,2-oxazaphosporinane and the substitution of the phosphate chlorine atom therein with N,N-bis (2-chloroethyl)amine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 155.52 g/mol, XLogP3-AA of 0.1, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 0, Exact Mass of 154.9902932 g/mol, Monoisotopic Mass of 154.9902932 g/mol, Topological Polar Surface Area of 38.3 Ų, Heavy Atom Count of 8, and Formal Charge of 0 .Scientific Research Applications
- Intermediate in Synthesis : 2-Chlorotetrahydro-2-oxo-2H-1,3,2-oxazaphosphorin serves as an intermediate in the synthesis of N-Dides (2-chloroethyl) N-(2-Hydroxyethyl), N-(2-ethoxyethyl) Cyclophosphamide . This derivative is related to Cyclophosphamide Monohydrate , a widely used anticancer drug that cross-links DNA, causing strand breakage and mutation .
- Agriculture and Pest Control :
- Organophosphorus Chemistry :
- The preparation of 2-Chlorotetrahydro-2-oxo-2H-1,3,2-oxazaphosphorin is complex and typically involves organic synthetic reactions. It often starts with the reaction of 2-chloroacetyl chloride and 2-chloroethylamine to form chloroacetamide, followed by a reaction with phosphorus oxychloride to yield the desired compound .
- Avoid skin, eye, and mucous membrane contact. In case of ingestion or inhalation, seek immediate medical attention and provide the chemical safety data sheet .
Chemical Properties and Structure
Synthesis and Intermediates
Applications
Preparation
Safety Information
Remember to handle this compound with care due to its toxicity. If you need further details or have additional questions, feel free to ask .
Mechanism of Action
Target of Action
It is an intermediate in the synthesis of n-dides (2-chloroethyl) n- (2-hydroxyethyl),n- (2-ethoxyethyl) cyclophosphamide (c984610) , which is a derivative of Cyclophosphamide Monohydrate (C988580). Cyclophosphamide is a known human carcinogen that is widely used in cancer chemotherapy because it can cross-link DNA causing strand breakage and mutation .
Mode of Action
Given its role as an intermediate in the synthesis of a derivative of cyclophosphamide, it may be inferred that it might have a similar mode of action as cyclophosphamide, which involves dna cross-linking leading to strand breakage and mutation .
properties
IUPAC Name |
2-chloro-1,3,2λ5-oxazaphosphinane 2-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClNO2P/c4-8(6)5-2-1-3-7-8/h1-3H2,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJQXXIVWRXBCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNP(=O)(OC1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClNO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457166 | |
Record name | 2H-1,3,2-Oxazaphosphorine, 2-chlorotetrahydro-, 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,3,2-Oxazaphosphorine, 2-chlorotetrahydro-, 2-oxide | |
CAS RN |
5638-58-4 | |
Record name | 2H-1,3,2-Oxazaphosphorine, 2-chlorotetrahydro-, 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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